Metabolic Pathway Origin: Exclusive Cyclohexyl-Oxidation Product vs. O/N-Demethylated Metabolites
Rac-4-Hydroxycyclohexyl Tramadol is the sole major urinary metabolite formed exclusively via cyclohexyl oxidation (pathway 3), whereas M1 (O-desmethyltramadol) and M2 (N-desmethyltramadol) arise from O- and N-demethylation, respectively [1][2]. In human liver microsomal incubations, unchanged tramadol constituted 82% of the sample, while hydroxycyclohexyl metabolites (including OH-cyclohexyl-M1, designated M32) were profiled alongside M1, M2, M4–M6, and tramadol-N-oxide; the hydroxycyclohexyl species were formed in substantial quantities as part of the seven major O-desmethyl/N-desmethyl and hydroxycyclohexyl metabolites [1]. This pathway distinction is critical because it produces a 1,4-cyclohexanediol scaffold that is not accessible through demethylation chemistry, directly impacting chromatographic retention, ionization efficiency, and fragmentation patterns during LC-MS/MS analysis [1].
| Evidence Dimension | Metabolic formation pathway and product structure |
|---|---|
| Target Compound Data | Cyclohexyl oxidation product: 1,4-cyclohexanediol derivative (m/z and fragmentation distinct from M1–M5); detected in human urine after 100 mg oral tramadol [1] |
| Comparator Or Baseline | M1 (O-desmethyltramadol): O-demethylation product (MW 249.4); M2 (N-desmethyltramadol): N-demethylation product; both confirmed as major urinary metabolites in the same urine pool [1] |
| Quantified Difference | Structural class difference: cyclohexyl hydroxylation vs. aryl-O- or N-demethylation; distinct MS/MS transitions required for selective detection [1] |
| Conditions | In vitro: human liver microsomal fraction + NADPH; In vivo: single 100 mg oral tramadol to 3 male volunteers, urine pool collected 4–12 h post-dose [1] |
Why This Matters
Procurement of the correct metabolite reference standard is essential for accurate identification and quantification in metabolite profiling studies; misidentification due to structural similarity with demethylated metabolites can lead to erroneous pharmacokinetic conclusions.
- [1] Wu, W. N., McKown, L. A., & Liao, S. (2002). Metabolism of the analgesic drug ULTRAM (tramadol hydrochloride) in humans: API-MS and MS/MS characterization of metabolites. Xenobiotica, 32(5), 411–425. View Source
- [2] Lintz, W., Erlacin, S., Frankus, E., & Uragg, H. (1981). Biotransformation of tramadol in man and animal. Arzneimittel-Forschung, 31(11), 1932–1943. View Source
